Bigelovin
Übersicht
Beschreibung
Bigelovin is a sesquiterpene lactone isolated from Inula hupehensis . It has been found to exhibit multiple biological activities, including anti-inflammation, antiangiogenesis, and cytotoxic action against cancer cells .
Molecular Structure Analysis
The molecular structure of Bigelovin has been studied extensively. It is a selective retinoid X receptor α agonist . The crystal structure of human retinoic X receptor alpha complexed with Bigelovin has been determined .
Chemical Reactions Analysis
Bigelovin has been found to react with cysteine residues of JAK2, leading to the inactivation of JAK2 . It also triggers proteolysis of E2F1, which can be inhibited by a caspase inhibitor .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bigelovin are not detailed in the available literature .
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
Bigelovin, derived from Inula helianthus-aquatica, has shown notable effects in inducing apoptosis in various cancer cells. In a study by Zeng et al. (2009), bigelovin was found to effectively inhibit the growth of several cancer cell lines, particularly human monoblastic leukemia U937 cells. This apoptotic effect involved the induction of morphological changes characteristic of apoptosis and an increase in Annexin V positive cells, suggesting a potent cytotoxic effect on leukemia cells (Zeng et al., 2009).
Anti-Angiogenesis and Immunomodulatory Activities
Bigelovin has been identified as having anti-angiogenic and immunomodulatory properties. Yue et al. (2013) reported that bigelovin inhibited the growth of subintestinal vessels in zebrafish embryos and downregulated genes involved in angiogenesis. Additionally, it suppressed the proliferation of human peripheral blood mononuclear cells and the production of Th1 cytokines, indicating a potential role in modulating immune responses in cancer therapy (Yue et al., 2013).
Inhibition of STAT3 Signaling
In 2015, Zhang et al. discovered that bigelovin inhibits STAT3 signaling by inactivating JAK2, a key component in this pathway. This finding is significant as STAT3 is often constitutively activated in various human cancers. Bigelovin's ability to target this pathway suggests its potential as a therapeutic agent against cancers with aberrant STAT3 signaling (Zhang et al., 2015).
Suppression of Colorectal Cancer
Research by Li et al. (2018) demonstrated that bigelovin significantly suppressed tumor growth and inhibited metastasis in colorectal cancer. This was achieved through modulation of the tumor microenvironment, indicating that bigelovin could be a promising agent for colorectal cancer treatment (Li et al., 2018).
Effects on NF-κB Signaling in Colon Cancer Cells
Feng et al. (2021) found that bigelovin reduced the viability of human colon cancer cells by inducing apoptosis and suppressing the NF-κB signaling pathway. This action was associated with the degradation of IKK-β, an important regulator in the NF-κB pathway, highlighting bigelovin's potential as an anti-cancer agent (Feng et al., 2021).
Modulation of Liver Cancer
In a study on hepatocellular carcinoma (HCC), Wang et al. (2023) revealed that bigelovin inhibits cell growth and metastasis of HCC by regulating the MAPT-mediated Fas/FasL pathway. This effect supports the potential use of bigelovin in treating liver cancer (Wang et al., 2023).
Safety And Hazards
Eigenschaften
IUPAC Name |
[(3aS,5R,5aR,8aR,9S,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,9,9a-hexahydroazuleno[6,5-b]furan-9-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-8-7-12-14(9(2)16(20)22-12)15(21-10(3)18)17(4)11(8)5-6-13(17)19/h5-6,8,11-12,14-15H,2,7H2,1,3-4H3/t8-,11+,12+,14-,15+,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNRYQODUSSOKC-MMLVVLEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(C1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H]([C@@H]([C@]3([C@H]1C=CC3=O)C)OC(=O)C)C(=C)C(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190130 | |
Record name | Bigelovin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bigelovin | |
CAS RN |
3668-14-2 | |
Record name | Bigelovin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3668-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bigelovin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003668142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bigelovin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.